molecular formula C23H18ClN3O3S B2540278 3-[2-(Benzenesulfonyl)-5-(furan-2-yl)-3,4-dihydropyrazol-3-yl]-2-chloro-8-methylquinoline CAS No. 864925-18-8

3-[2-(Benzenesulfonyl)-5-(furan-2-yl)-3,4-dihydropyrazol-3-yl]-2-chloro-8-methylquinoline

Cat. No. B2540278
M. Wt: 451.93
InChI Key: MEYXORNUOZZYNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-[2-(Benzenesulfonyl)-5-(furan-2-yl)-3,4-dihydropyrazol-3-yl]-2-chloro-8-methylquinoline” is a research chemical with the molecular formula C23H18ClN3O3S and a molecular weight of 451.931. It is not intended for human or veterinary use1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that the synthesis of complex organic compounds often involves multiple steps and various types of chemical reactions.



Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, including a benzenesulfonyl group, a furan ring, a dihydropyrazol ring, and a chloro-methylquinoline group. These groups contribute to the compound’s reactivity and properties.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound. However, given its structure, it’s likely that it could participate in a variety of organic reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented. However, based on its molecular structure, we can infer that it is likely to be a solid at room temperature and may have low solubility in water.


Scientific Research Applications

Antibacterial and Antiparasitic Applications

One study involves the synthesis of 1,2,3-diazaborine derivatives and analogues, including compounds with furan components, showcasing their antibacterial activities against bacteria in vitro and in vivo, specifically against Escherichia coli. The research highlights structure-activity relationships and discusses the nature of the active species (Grassberger, Turnowsky, & Hildebrandt, 1984).

Synthetic Methodology and Chemical Properties

Another area of research focuses on the synthesis of furan- and pyranoquinoline derivatives through multicomponent Povarov reactions, using niobium pentachloride as a catalyst. This study describes a single-step method providing good yields and high diastereoselectivity (Silva, Martins, & Silva‐Filho, 2012).

Potential for Developing Anticancer Agents

Research on the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents emphasizes the biological activity of these compounds, including their potential as pharmaceutical agents with antitumor and antimicrobial activities. The study presents a novel approach for discovering safer anticancer drugs (Redda, Gangapuram, & Ardley, 2010).

Development of Bioactive Compounds

There's also research on the synthesis of potentially bioactive compounds from visnaginone, which explores the reaction of visnaginone derivatives with various aromatic aldehydes, leading to the creation of chalcones and other derivatives with potential biological activities (Abdel Hafez, Ahmed, & Haggag, 2001).

Safety And Hazards

This compound is not intended for human or veterinary use1, indicating that it may pose health risks if ingested or come into contact with the skin or eyes. Always handle research chemicals with appropriate safety precautions.


Future Directions

The future directions for this compound are not clear from the available information. It could potentially be used in further research to explore its properties and potential applications.


Please note that this analysis is based on the limited information available and may not be fully accurate or complete. For a more comprehensive analysis, please refer to scientific literature and databases.


properties

IUPAC Name

3-[2-(benzenesulfonyl)-5-(furan-2-yl)-3,4-dihydropyrazol-3-yl]-2-chloro-8-methylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O3S/c1-15-7-5-8-16-13-18(23(24)25-22(15)16)20-14-19(21-11-6-12-30-21)26-27(20)31(28,29)17-9-3-2-4-10-17/h2-13,20H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYXORNUOZZYNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C3CC(=NN3S(=O)(=O)C4=CC=CC=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(Benzenesulfonyl)-5-(furan-2-yl)-3,4-dihydropyrazol-3-yl]-2-chloro-8-methylquinoline

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